GSK467

Epigenetics Histone Demethylase Drug Discovery

Pharmacological dissection of KDM5B-specific H3K4me3 dynamics requires an inhibitor that spares KDM5A/C and KDM6. GSK467 is the preferred tool compound for this application. - **Biochemical Data**: Ki = 10 nM for KDM5B; >180-fold selectivity vs KDM4C; no measurable KDM6 inhibition. - **Control Utility**: Lacks antiproliferative activity in hematologic lines-essential control for PROTAC/degrader mechanism-of-action studies. - **Structural Reference**: Co-crystal structure available (PDB 5FUN) for rational optimization and assay benchmarking. - **Supply**: Validated cell-penetrant; consistent lot-to-lot purity for reproducible epigenetics research.

Molecular Formula C17H13N5O2
Molecular Weight 319.32 g/mol
Cat. No. B15606084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK467
Molecular FormulaC17H13N5O2
Molecular Weight319.32 g/mol
Structural Identifiers
InChIInChI=1S/C17H13N5O2/c23-16-14-6-7-18-9-15(14)20-17(21-16)24-13-8-19-22(11-13)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,21,23)
InChIKeyZTYRLXUTLYBVHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK467 KDM5B Inhibitor Selectivity Profile


GSK467 is a cell-penetrant, selective inhibitor of the KDM5B (JARID1B/PLU1) histone H3K4 demethylase [1]. It is structurally characterized by a co-crystal structure with its target (PDB: 5FUN) and was developed alongside KDM5-C49 and KDM5-C70 as part of a medicinal chemistry effort exploiting hybrid features of KDM4 and KDM6 active sites [2]. Biochemically, GSK467 demonstrates a Ki of 10 nM for KDM5B and approximately 180-fold selectivity over the closely related KDM4C demethylase, with no measurable inhibition of KDM6 or other Jumonji family members [1]. Despite its high affinity and selectivity, GSK467 lacks antiproliferative activity as a single agent in a panel of hematologic malignancy cell lines, a property distinct from KDM5B-targeting degraders [3].

KDM5B-selective inhibition for isoform-specific chromatin studies
Cell-penetrant probe with reported target engagement in intact cells
Catalytic inhibition profile without antiproliferative activity as single agent
Co-crystal structure available (PDB 5FUN) for mechanistic interpretation

GSK467: Non-Interchangeable KDM5 Probe


KDM5 demethylases (KDM5A–D) are not functionally identical, and the selectivity profiles of their small-molecule inhibitors vary substantially across the Jumonji domain-containing protein family [1]. GSK467 exploits a unique binding mode relative to other KDM5 inhibitors, such as the pan-KDM5 agent CPI-455 or the KDM6-sparing inhibitor GSK-J1, resulting in quantitative differences in target engagement and off-target activity [1]. Furthermore, some analogs (e.g., KDM5-C70) show cellular antiproliferative effects through genome-wide H3K4me3 elevation, whereas GSK467 does not, indicating that even within the KDM5 inhibitor chemotype series, functional outcomes diverge sharply [1]. These data underscore that generic substitution of GSK467 with other 'KDM5 inhibitors' would introduce uncontrolled variables in target selectivity, cellular phenotype, and downstream epigenetic readout.

Pan-KDM5 inhibitors (e.g., CPI-455) suppress KDM5A/C; isoform-selectivity profile may differ and alter H3K4me3 dynamics.
KDM6-sparing inhibitors like KDM5-C49 retain residual KDM6B activity; KDM6 co-inhibition may confound epigenetic readouts.
KDM5B degraders induce antiproliferative and apoptotic effects; functional outcomes may diverge sharply from catalytic inhibition.

GSK467 Selectivity and Cellular Activity Data


KDM5B Isoform Selectivity Profile

GSK467 binds KDM5B with a Ki of 10 nM, displaying 180-fold selectivity over KDM4C. In contrast, the pan-KDM5 inhibitor CPI-455 inhibits KDM5A, 5B, and 5C equipotently (IC50 ~10, 3, and 14 nM, respectively) and reports ~200-fold selectivity over KDM4C [1][2]. While both compounds achieve comparable KDM4C selectivity margins, GSK467 selectively targets KDM5B over KDM5A/C, whereas CPI-455 inhibits all three KDM5 isoforms. This distinction is critical for studies requiring isoform-specific KDM5B inhibition. [1][2]

Isoform Selectivity
Head-to-head
Ki 10 nM (KDM5B); 180‑fold selectivity over KDM4C. CPI‑455 shows pan‑KDM5 inhibition (IC50 3 nM KDM5B) with comparable KDM4C selectivity.
Enables KDM5B‑focused studies without KDM5A/C interference; selectivity margins may support isoform‑specific mechanistic work.
Biochemical AlphaScreen assay; cross‑study comparison context.
Epigenetics Histone Demethylase Drug Discovery

KDM6 Sparing Selectivity

GSK467 shows no measurable inhibitory activity against KDM6 family members. Its in-class comparator, KDM5-C49, exhibits 25–100-fold selectivity between KDM5B and KDM6B, but retains some KDM6B activity [1]. This indicates GSK467 has a superior KDM6 'sparing' profile, an important consideration for experiments where KDM6 co-inhibition would represent a confounding variable. [1]

KDM6 Sparing
Head-to-head
No measurable inhibition of KDM6. KDM5‑C49 retains KDM6B activity with 25–100‑fold selectivity window over KDM5B.
Provides a cleaner KDM5B‑dependent phenotype; may reduce KDM6‑related confounding in chromatin assays.
AlphaScreen KDM6B vs. KDM5B; direct comparison context.
Selectivity KDM5 KDM6

Catalytic Inhibition vs. Degradation

GSK467 is confirmed as cell-penetrant and engages KDM5B in cells, but lacks antiproliferative activity as a single agent in hematologic malignancy cell lines [1][2]. In a 2025 study, GSK467 was directly compared to KDM5B-targeting degraders: the degraders induced potent antiproliferation and apoptosis, whereas GSK467 showed no cytotoxic effects at comparable concentrations [2]. This functional absence is a key differentiator: GSK467 serves as a catalytic inhibitor probe, not a cytotoxic agent, and provides a useful control for degrader studies.

Antiproliferative Activity
Head-to-head
No antiproliferative effect as single agent. KDM5B degraders (tethered GSK467) induce apoptosis and reduce viability.
Distinguishes catalytic inhibition from degrader‑induced phenotypes; useful as negative control for mechanism‑of‑action studies.
Hematologic malignancy cell line panel; viability and apoptosis readouts.
Cell permeability PROTAC Hematologic malignancy

KDM5B Co-crystal Structure

The co-crystal structure of GSK467 bound to human KDM5B catalytic domain (PDB: 5FUN) reveals that GSK467 exploits a unique binding mode, distinct from the KDM5-C49 scaffold [1]. This structural information enables rational interpretation of its selectivity profile: the inhibitor mimics 2-oxoglutarate (2-OG) while making additional contacts that confer KDM4C selectivity and KDM6 exclusion. For procurement, this means the ligand's behavior is mechanistically understood down to the atomic level, unlike many screening hits.

Co‑crystal Structure
Method context
PDB 5FUN; resolution 1.5 Å; unique binding mode distinct from KDM5‑C49 scaffold.
Atomic‑level binding pose supports rational SAR and selectivity engineering; de‑risks tool compound usage.
X‑ray crystallography; structure deposited in public database.
X-ray crystallography Inhibitor design Binding mode

GSK467 Research Applications


KDM5B-Focused Target Validation

In experiments requiring pharmacological inhibition of KDM5B without concurrent KDM5A/C or KDM6 suppression, GSK467 is the preferred tool compound. Its Ki of 10 nM and >180-fold selectivity over KDM4C, combined with no measurable KDM6 inhibition, make it suitable for dissecting KDM5B isoform-specific contributions to H3K4me3 dynamics [1]. Confirmation of cell penetration ensures target engagement in intact cells [1].

KDM5B Degrader Negative Control

GSK467's lack of antiproliferative activity in hematologic malignancy lines, directly compared to active KDM5B degraders, establishes it as an essential control compound [2]. Researchers developing PROTACs or molecular glues targeting KDM5B can use GSK467 to differentiate catalytic inhibition effects from protein degradation phenotypes, a critical distinction for mechanism-of-action studies [1][2].

Structure-Based Jumonji Inhibitor Design

The high-resolution co-crystal structure of GSK467 with KDM5B (PDB 5FUN) provides a template for rational inhibitor optimization [1][2]. Medicinal chemistry teams can use this structure to modify selectivity determinants targeting KDM4 or KDM6 cross-reactivity, leveraging the observed unique binding mode [1]. The availability of structural data differentiates GSK467 from less-characterized screening hits.

Selectivity Profiling Reference Standard

As a well-characterized KDM5B-selective inhibitor with documented selectivity data against KDM4C and KDM6, GSK467 serves as a reference standard in biochemical panel screens [1]. Contract research organizations and academic screening facilities can include GSK467 as a calibrated inhibitor control when profiling novel KDM inhibitors, ensuring assay consistency and enabling cross-study comparisons of selectivity margins.

Application
Selection Property
Validation Focus
KDM5B‑selective target engagement studies
KDM5B isoform selectivity over KDM5A/C and KDM4C
H3K4me3 modulation without KDM6 interference
KDM5B degrader negative control experiments
Catalytic inhibition lacking antiproliferative activity
Phenotype differentiation from degrader‑induced effects
Structure‑guided Jumonji inhibitor design
High‑resolution co‑crystal structure (PDB 5FUN)
Binding mode analysis for selectivity engineering
Biochemical panel screening reference standard
Well‑characterized KDM5B selectivity profile
Assay calibration and cross‑study selectivity comparisons

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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